molecular formula C19H17N3O4S B3582199 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B3582199
M. Wt: 383.4 g/mol
InChI Key: LJLZSMWARQACCI-UHFFFAOYSA-N
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Description

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves the condensation of 2-ethoxyphenylamine with 2-bromo-4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or proteins may contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
  • 4-methyl-3-nitrobenzamide
  • 2-ethoxyphenyl-1,3-thiazole

Uniqueness

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and nitrobenzamide moieties enhances its potential as a versatile compound for various applications. Compared to similar compounds, it may exhibit improved efficacy and selectivity in its biological activities .

Properties

IUPAC Name

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-3-26-17-7-5-4-6-14(17)15-11-27-19(20-15)21-18(23)13-9-8-12(2)16(10-13)22(24)25/h4-11H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLZSMWARQACCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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